3-{[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole
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Overview
Description
3-{[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the octahydropyrrolo[3,4-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzenesulfonyl group: This step often involves sulfonylation using benzenesulfonyl chloride in the presence of a base.
Attachment of the indazole moiety: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, to introduce the indazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring or the benzenesulfonyl group.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution on the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Properties
Molecular Formula |
C21H28N4O2S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-[[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-2-methyl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C21H28N4O2S/c1-23-21(19-9-5-6-10-20(19)22-23)15-24-11-16-13-25(14-17(16)12-24)28(26,27)18-7-3-2-4-8-18/h2-4,7-8,16-17H,5-6,9-15H2,1H3 |
InChI Key |
STDFGCBOXBYVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)CN3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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